![molecular formula C15H21NO2 B14512165 1-[(Butan-2-yl)amino]-3-(2-ethynylphenoxy)propan-2-ol CAS No. 62741-74-6](/img/structure/B14512165.png)
1-[(Butan-2-yl)amino]-3-(2-ethynylphenoxy)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Butan-2-yl)amino]-3-(2-ethynylphenoxy)propan-2-ol is an organic compound that belongs to the class of phenoxypropanolamines This compound is characterized by the presence of a phenoxy group, an amino group, and a hydroxyl group attached to a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Butan-2-yl)amino]-3-(2-ethynylphenoxy)propan-2-ol typically involves a multi-step process. One common method includes the following steps:
Preparation of 2-ethynylphenol: This can be achieved through the Sonogashira coupling reaction between phenylacetylene and an aryl halide.
Formation of the propanol backbone: The 2-ethynylphenol is then reacted with epichlorohydrin under basic conditions to form 3-(2-ethynylphenoxy)propan-2-ol.
Amination: The final step involves the reaction of 3-(2-ethynylphenoxy)propan-2-ol with butan-2-amine under acidic or basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(Butan-2-yl)amino]-3-(2-ethynylphenoxy)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a secondary or tertiary amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-[(Butan-2-yl)amino]-3-(2-ethynylphenoxy)propan-2-one.
Reduction: Formation of 1-[(Butan-2-yl)amino]-3-(2-ethynylphenoxy)propan-2-amine.
Substitution: Formation of various substituted phenoxypropanolamines depending on the nucleophile used.
Applications De Recherche Scientifique
1-[(Butan-2-yl)amino]-3-(2-ethynylphenoxy)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[(Butan-2-yl)amino]-3-(2-ethynylphenoxy)propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(Butan-2-yl)amino]-3-(2-methoxyphenoxy)propan-2-ol
- 1-[(Butan-2-yl)amino]-3-(2-chlorophenoxy)propan-2-ol
- 1-[(Butan-2-yl)amino]-3-(2-nitrophenoxy)propan-2-ol
Uniqueness
1-[(Butan-2-yl)amino]-3-(2-ethynylphenoxy)propan-2-ol is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired.
Propriétés
Numéro CAS |
62741-74-6 |
|---|---|
Formule moléculaire |
C15H21NO2 |
Poids moléculaire |
247.33 g/mol |
Nom IUPAC |
1-(butan-2-ylamino)-3-(2-ethynylphenoxy)propan-2-ol |
InChI |
InChI=1S/C15H21NO2/c1-4-12(3)16-10-14(17)11-18-15-9-7-6-8-13(15)5-2/h2,6-9,12,14,16-17H,4,10-11H2,1,3H3 |
Clé InChI |
KRLZMDKGXUOSON-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)NCC(COC1=CC=CC=C1C#C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



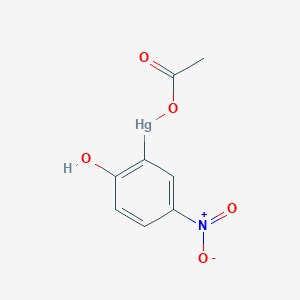
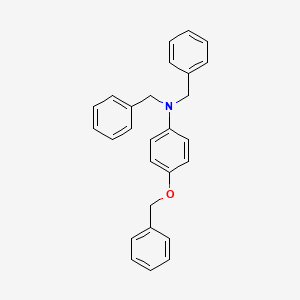
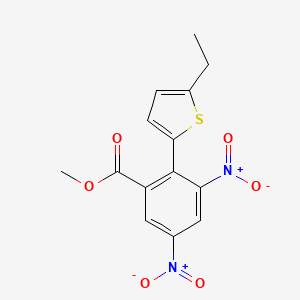

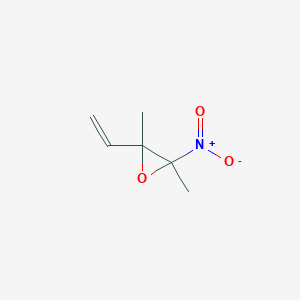
![6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane-4,8-dione](/img/structure/B14512138.png)
![2-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate](/img/structure/B14512140.png)


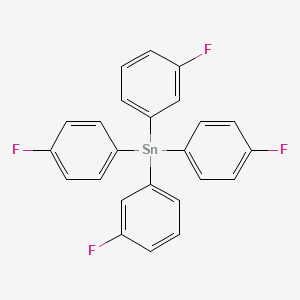
![2-(4-Nitrophenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14512169.png)

![Ethyl 2-{[(1-benzothiophen-3-yl)sulfanyl]methyl}benzoate](/img/structure/B14512185.png)
